Acitretin

Übersicht

Beschreibung

Acitretin ist ein Retinoid der zweiten Generation, ein Derivat von Vitamin A, das hauptsächlich zur Behandlung schwerer Psoriasis und anderer Hauterkrankungen eingesetzt wird . Es ist bekannt für seine Fähigkeit, das Wachstum und die Differenzierung von Hautzellen zu regulieren, wodurch es die Symptome der Psoriasis effektiv reduziert .

Wissenschaftliche Forschungsanwendungen

Acitretin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study retinoid chemistry and its interactions with various reagents.

Biology: Investigated for its role in cell differentiation and proliferation, particularly in skin cells.

Medicine: Primarily used in the treatment of severe psoriasis and other skin disorders.

Wirkmechanismus

Target of Action

Acitretin, a second-generation retinoid, primarily targets specific receptors in the skin known as retinoid receptors . These include Retinoic acid receptor RXR-alpha, Retinoic acid receptor alpha, Retinoic acid receptor beta, Retinoic acid receptor gamma, Retinoic acid receptor RXR-beta, and Retinoic acid receptor RXR-gamma . These receptors play a crucial role in the normal growth cycle of skin cells .

Mode of Action

It is believed to work by interacting with its targets, the retinoid receptors, which help normalize the growth cycle of skin cells . This interaction results in the inhibition of excessive cell growth and keratinisation (a process by which skin cells become thickened due to the deposition of a protein within them) seen in psoriasis .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to promote the differentiation of neuronal cells and upregulate the expression of the neuronal markers β-III tubulin and NFH . Genes associated with neuron development-related pathways, such as SSPO and KCNT1, had significant changes in expression . PRKCA and CAMK2B may play important roles in the process by which this compound promotes neurodevelopment . This compound also inhibits several signaling pathways, including JAK-STAT, NF-κB, and MAPK, thereby inhibiting keratinocyte proliferation .

Pharmacokinetics

This compound is readily absorbed and widely distributed after oral administration . It has a bioavailability of approximately 60% . It is highly bound to plasma protein and metabolized in the liver . This compound is excreted to an equal extent by renal and hepatic routes . Its half-life is approximately 2 days , which is much shorter compared to its predecessor, etretinate .

Result of Action

The molecular and cellular effects of this compound’s action include the promotion of cell differentiation and the inhibition of excessive cell growth and keratinisation . It effectively promotes the differentiation of neuronal cells and upregulates the expression of the neuronal markers β-III tubulin and NFH . This compound-treated neurons generate electrical spikes similar to those generated by mature neurons .

Action Environment

Environmental factors can influence the action of this compound. For instance, the bioavailability of this compound is enhanced by food, especially fatty food . Additionally, the presence of alcohol can result in the formation of etretinate, a known human teratogen with a longer elimination half-life than this compound, prolonging the duration of potential teratogenic effects of this compound .

Biochemische Analyse

Biochemical Properties

Acitretin is believed to work by targeting specific receptors in the skin, such as retinoid receptors RXR and RAR . These receptors help normalize the growth cycle of skin cells . This compound, like retinoic acid, has direct biological activity and does not require metabolic conversion for activity .

Cellular Effects

This compound has been found to effectively promote the differentiation of certain cells into neuronal cells . It upregulates the expression of the neuronal marker β-III tubulin and the mature neuronal marker NFH . In psoriasis and other disorders of keratinization, this compound normalizes epidermal cell proliferation, differentiation, and cornification .

Molecular Mechanism

It is believed to work by interfering with the expression of epidermal growth factor genes . It also has immunomodulatory properties by inhibiting dermal microvascular endothelial cells and neutrophil migration .

Temporal Effects in Laboratory Settings

Most patients notice an improvement in their skin condition approximately two weeks after starting treatment with this compound, with continued improvement up to twelve weeks . The improvement should persist while taking this compound .

Dosage Effects in Animal Models

The study found that systemic retinoid treatment significantly prolonged the life span of the mutant pigs .

Metabolic Pathways

Following oral absorption, this compound undergoes extensive metabolism and interconversion by simple isomerization to its 13-cis form (cis-acitretin) . Both the parent compound and isomer are further metabolized into chain-shortened breakdown products and conjugates, which are excreted .

Transport and Distribution

This compound is best taken after a meal because it needs fat to be absorbed through the gut wall . Absorption is reduced if the drug is taken on an empty stomach and the drug will be less effective .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Acitretin umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Eine übliche Methode beinhaltet die Reaktion von 3-Formyl-Croton-Säurebutylester mit 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-dien-1-triphenylphosphoniumbromid in Gegenwart einer milden anorganischen Base . Die resultierende Verbindung wird dann mit Iod behandelt, um das unerwünschte cis-Zwischenprodukt zum gewünschten trans-Isomer zu isomerisieren, wodurch this compound mit hoher Reinheit erhalten wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Spezialgeräten und -techniken, wie z. B. Chromatographie, ist unerlässlich, um das Endprodukt zu isolieren und zu reinigen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für seinen Metabolismus und seine therapeutischen Wirkungen.

Häufige Reagenzien und Bedingungen

Zu den gebräuchlichen Reagenzien, die in den Reaktionen mit this compound verwendet werden, gehören milde anorganische Basen, Iod und Lösungsmittel wie Dimethylformamid . Die Bedingungen werden sorgfältig kontrolliert, um die gewünschten Reaktionswege zu gewährleisten und Nebenreaktionen zu minimieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind seine Metaboliten, die für seine biologische Aktivität unerlässlich sind. Diese Metaboliten werden durch Oxidations- und Reduktionsreaktionen in der Leber gebildet .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Medizin: Wird hauptsächlich zur Behandlung schwerer Psoriasis und anderer Hauterkrankungen eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an Kernrezeptoren, die die Gentranskription regulieren. Es induziert die Keratinozytendifferenzierung und reduziert die epidermale Hyperplasie, was zu einer Verlangsamung der Zellvermehrung führt . Zu den molekularen Zielstrukturen gehören Retinoidrezeptoren wie RXR und RAR, die dazu beitragen, den Wachstumszyklus von Hautzellen zu normalisieren .

Analyse Chemischer Reaktionen

Types of Reactions

Acitretin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and therapeutic effects.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include mild inorganic bases, iodine, and solvents like dimethylformamide . The conditions are carefully controlled to ensure the desired reaction pathways and to minimize side reactions.

Major Products Formed

The major products formed from the reactions of this compound include its metabolites, which are essential for its biological activity. These metabolites are formed through oxidation and reduction reactions in the liver .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Etretinat: Ein Vorläufer von Acitretin mit einer längeren Halbwertszeit und schwereren Nebenwirkungen.

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner kürzeren Halbwertszeit im Vergleich zu Etretinat, wodurch es eine sicherere Option für die Langzeitverwendung ist . Seine Fähigkeit, gezielt Retinoidrezeptoren anzugreifen, die am Wachstum und der Differenzierung von Hautzellen beteiligt sind, macht es besonders effektiv bei der Behandlung schwerer Psoriasis und anderer Hauterkrankungen .

Eigenschaften

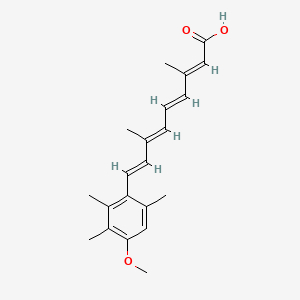

IUPAC Name |

(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUNBGSDBOWDMA-AQFIFDHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022553 | |

| Record name | Acitretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water (<0.1 mg/100 mg), Sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane, 4.78e-04 g/L | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acitretin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of acitretin is unknown, however it is believed to work by targeting specific receptors (retinoid receptors such as RXR and RAR) in the skin which help normalize the growth cycle of skin cells. | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Green-yellow crystalline powder, Crystals from hexane | |

CAS No. |

55079-83-9, 54757-46-9 | |

| Record name | Acitretin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55079-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054757469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acitretin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055079839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acitretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etretin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACITRETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCH760E9T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acitretin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228-230 °C, 228 - 230 °C | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acitretin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.